molecular formula C12H17ClN2O B15112162 4-[(2-Amino-4-chlorophenyl)amino]cyclohexan-1-ol

4-[(2-Amino-4-chlorophenyl)amino]cyclohexan-1-ol

Cat. No.: B15112162
M. Wt: 240.73 g/mol
InChI Key: CYNILYKQSBINIV-UHFFFAOYSA-N
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Description

4-[(2-Amino-4-chlorophenyl)amino]cyclohexan-1-ol is a chemical compound with the molecular formula C12H17ClN2O. It is known for its unique structure, which includes an amino group, a chlorophenyl group, and a cyclohexanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Amino-4-chlorophenyl)amino]cyclohexan-1-ol typically involves the reaction of 2-amino-4-chlorophenylamine with cyclohexanone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and automation ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Amino-4-chlorophenyl)amino]cyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-[(2-Amino-4-chlorophenyl)amino]cyclohexan-1-ol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Amino-4-chlorophenyl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[(2-Amino-4-chlorophenyl)amino]cyclohexan-1-ol include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H17ClN2O

Molecular Weight

240.73 g/mol

IUPAC Name

4-(2-amino-4-chloroanilino)cyclohexan-1-ol

InChI

InChI=1S/C12H17ClN2O/c13-8-1-6-12(11(14)7-8)15-9-2-4-10(16)5-3-9/h1,6-7,9-10,15-16H,2-5,14H2

InChI Key

CYNILYKQSBINIV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NC2=C(C=C(C=C2)Cl)N)O

Origin of Product

United States

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